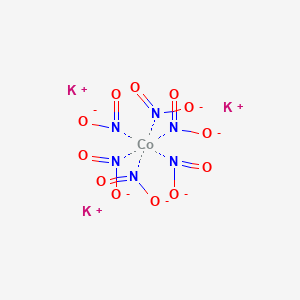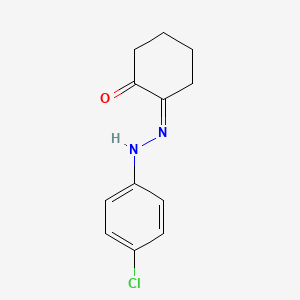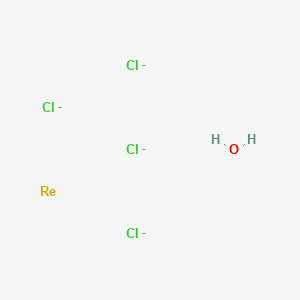
NICKEL DIMETHYLGLYOXIME
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of nickel dimethylglyoxime complexes and related structures has been extensively studied. For instance, Pang et al. (2009) detailed the synthesis of nickel oxide nanotubes with great antibacterial activities, electrochemical capacitance, and magnetic properties, using dimethylglyoxime as a precipitant for the precursor. This method marks a significant development in the synthesis of Ni/C nanorods, showcasing the versatility of nickel dimethylglyoxime in synthesizing nanostructures with varied properties (Pang, H., Lu, Q., Li, Y., & Gao, F., 2009).
Molecular Structure Analysis
The molecular structure of nickel dimethylglyoxime complexes is crucial for understanding their reactivity and properties. Liu (2007) investigated the mononuclear title complex of nickel with dimethylglyoxime, revealing a distorted square-pyramidal geometry around the nickel ion. This structural insight helps in understanding the bonding and potential reactivity of nickel dimethylglyoxime complexes (Liu, Y., 2007).
Chemical Reactions and Properties
Nickel dimethylglyoxime has been found to exhibit fascinating chemical reactions and properties. For example, Golikand et al. (2006) demonstrated the catalytic activity of a nickel–dimethylglyoxime complex modified nickel electrode towards methanol oxidation in NaOH solution, indicating the complex's potential in electrochemical applications (Golikand, A. N., Asgari, M., Maragheh, M. G., & Shahrokhian, S., 2006).
Physical Properties Analysis
The study of the physical properties of nickel dimethylglyoxime reveals significant insights into its characteristics. Bruce-Smith et al. (2014) followed structural changes in nickel dimethylglyoxime under high pressure using single-crystal X-ray diffraction, showing how pressure influences the compound's physical structure and potentially its reactivity and stability (Bruce-Smith, I. F., Zakharov, B., Stare, J., Boldyreva, E., & Pulham, C., 2014).
Chemical Properties Analysis
Investigations into the chemical properties of nickel dimethylglyoxime have led to the development of various analytical and synthetic methodologies. The work by Young et al. (1987) using X-ray photoelectron spectroscopy to determine the oxidation state of nickel in oxidized nickel (II) dimethylglyoxime complex highlights the compound's ability to undergo oxidation-reduction reactions, providing a foundation for understanding its chemical behavior in various conditions (Young, V., Chang, F., & Cheng, K., 1987).
Aplicaciones Científicas De Investigación
1. Water Treatment and Photocatalysis
- Application : Ni(DMG)2 is used in the separation of oil-water mixtures and the degradation of organic pollutants in wastewater .
- Method : Ni(DMG)2 microtubes are synthesized by a co-precipitation method and mixed with polydimethylsilicone (PDMS) to create a film. This film is superhydrophobic but oil-friendly, allowing it to separate oil and water efficiently .
- Results : The film is also photocatalytic, enabling it to degrade various dyes in wastewater. A practical wastewater treatment was realized via water–oil separation, followed by fast photocatalytic degradation of solvable dyes .
2. Catalyst in Photocatalytic Processes
- Application : Ni(DMG)2 is used as a catalyst when impregnated on γ-alumina (γ-Al2O3) composites .
- Method : The direct impregnation approach is used to synthesize Ni(DMG)2 on γ-Al2O3 composites. The catalyst particles are dispersed uniformly, indicating that the Ni microcrystalline or Ni nanoparticles on γ-Al2O3 are most likely distributed in a single phase and/or in a homogenous route .
- Results : The photodegradation efficiency of the composites towards methyl orange (MO) dye and methylene blue (MB) dye after UV–visible irradiation for 130 minutes were 61.7% and 19.1%, respectively .
3. Dye-Sensitized Solar Cells
4. Gravimetric Analysis of Nickel
- Application : Ni(DMG)2 is used as a chelating agent in the gravimetric analysis of nickel .
- Method : The complex is distinctively colored and insoluble, leading to its use as a chelating agent in the gravimetric analysis of nickel .
- Results : The use of dimethylglyoxime as a reagent to detect nickel was reported by L. A. Chugaev in 1905 .
5. Detection of Metal Ions
6. Test for Nickel Release
- Application : Ni(DMG)2 is used as a test for nickel release and used for jewelry and for other objects that come in direct contact with the skin .
- Results : The process is highly useful in the identification of a particular kind of dermatitis or skin sensitivity known as Nickel itch .
7. Gravimetric Determination of Nickel
- Application : Ni(DMG)2 is a popular chelating reagent utilized for the gravimetric determination of nickel .
- Method : It helps in the precipitation of Nickel from its aqueous solution .
- Results : Even though it has been found to be remarkably effective in terms of completeness and selectivity, it is not industrially used on a wider scale .
8. Detection of Various Metal Ions
- Application : Ni(DMG)2 is used extensively in analytical chemistry for different metal ions such as platinum, palladium, etc., in the form of detecting reagent, precipitating reagent, and photometric reagent .
9. Test for Nickel Release in Objects in Direct Contact with Skin
Safety And Hazards
Direcciones Futuras
Propiedades
Número CAS |
13478-93-8 |
|---|---|
Nombre del producto |
NICKEL DIMETHYLGLYOXIME |
Fórmula molecular |
C8H14N4NiO4 |
Peso molecular |
288.91 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



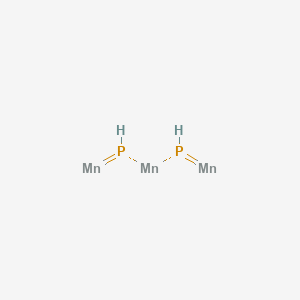
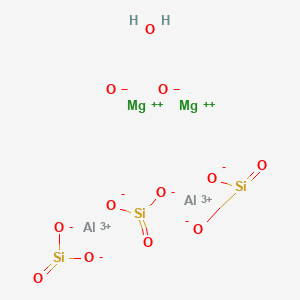
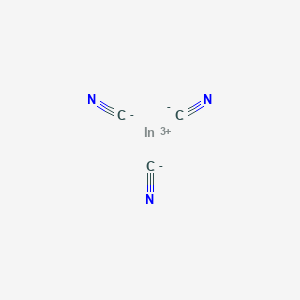
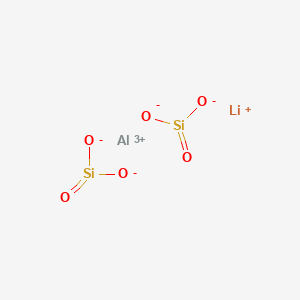
![4,6-O-Benzylidene-2-{[(benzyloxy)carbonyl]amino}-2-deoxyhexose](/img/structure/B1143532.png)
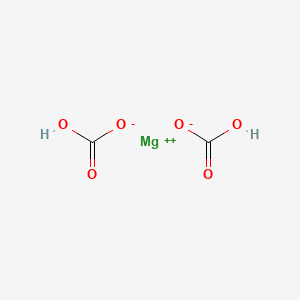
![2,7-Naphthalenedisulfonic acid, 5-amino-4-hydroxy-3-[(2-hydroxy-5-nitrophenyl)azo]-](/img/structure/B1143534.png)
